molecular formula C12H12N2O B13119273 (2-(o-Tolyl)pyrimidin-5-yl)methanol

(2-(o-Tolyl)pyrimidin-5-yl)methanol

Cat. No.: B13119273
M. Wt: 200.24 g/mol
InChI Key: SCWZYANVFFMMHV-UHFFFAOYSA-N
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Description

(2-(o-Tolyl)pyrimidin-5-yl)methanol is a pyrimidine derivative featuring a hydroxymethyl group at the 5-position and an ortho-methylphenyl (o-tolyl) substituent at the 2-position of the pyrimidine ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry, material science, and organic synthesis. Its structural versatility makes it a scaffold for designing enzyme inhibitors, ligands, and bioactive molecules .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

[2-(2-methylphenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)12-13-6-10(8-15)7-14-12/h2-7,15H,8H2,1H3

InChI Key

SCWZYANVFFMMHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(o-Tolyl)pyrimidin-5-yl)methanol typically involves the reaction of appropriate pyrimidine derivatives with tolyl and methanol substituents. One common method involves the use of 2-amino-4-chloropyrimidine as a starting material. This compound can be reacted with o-tolylboronic acid in the presence of a palladium catalyst to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of (2-(o-Tolyl)pyrimidin-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(o-Tolyl)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of (2-(o-Tolyl)pyrimidin-5-yl)aldehyde or (2-(o-Tolyl)pyrimidin-5-yl)carboxylic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of (2-(o-Tolyl)pyrimidin-5-yl)methanol.

Scientific Research Applications

(2-(o-Tolyl)pyrimidin-5-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(o-Tolyl)pyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine ring allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties
(2-(o-Tolyl)pyrimidin-5-yl)methanol o-Tolyl (C₆H₄CH₃-ortho) C₁₂H₁₂N₂O 200.24 (calculated) Hydrophobic, moderate solubility in polar solvents, steric hindrance
(2-Morpholinopyrimidin-5-yl)methanol Morpholine C₉H₁₃N₃O₂ 195.22 Enhanced polarity, hydrogen-bonding capacity, and water solubility
(2-tert-Butylpyrimidin-5-yl)methanol tert-Butyl C₉H₁₄N₂O 166.22 High steric bulk, low polarity, limited solubility in aqueous media
[2-(2-Fluorophenyl)pyrimidin-5-yl]methanol 2-Fluorophenyl C₁₁H₉FN₂O 204.20 Electron-withdrawing fluorine enhances stability and dipole interactions
(2-(Methylthio)pyrimidin-5-yl)methanol Methylthio (SCH₃) C₆H₈N₂OS 156.21 Thioether group improves metabolic stability and lipophilicity

Key Observations :

  • Electron-withdrawing substituents (e.g., fluorophenyl) stabilize the ring but reduce nucleophilicity .
  • Solubility : Polar substituents like morpholine (logP ~0.5) improve aqueous solubility compared to hydrophobic tert-butyl or o-tolyl groups (logP ~2.5–3.0) .
  • Steric Effects : Bulky groups (tert-butyl, o-tolyl) hinder access to the pyrimidine ring in catalytic or binding interactions, whereas smaller substituents (methylthio) minimize steric interference .

Reactivity Trends :

  • The hydroxymethyl group undergoes oxidation to carboxylic acids or esterification, while the o-tolyl group participates in directed ortho-metalation for further functionalization .
  • Thioether-containing analogs (e.g., methylthio derivatives) are prone to oxidation to sulfoxides or sulfones, modifying their electronic profiles .

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